
(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is a complex organic compound that has gained attention in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is protected by a tert-butyloxycarbonyl (BOC) group, which is commonly used to protect amines in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected typically involves multiple steps. The initial step often includes the formation of the piperidine ring, followed by the introduction of the aminomethyl group. The diethoxy groups are then added to the piperidine ring. Finally, the compound is protected with a BOC group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are carefully controlled to maintain the integrity of the compound and to prevent the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions between these compounds and various biological targets, such as enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs that target specific pathways in the body.
Industry
In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected involves its interaction with specific molecular targets in the body. The aminomethyl group can form hydrogen bonds with various biological molecules, while the piperidine ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected has a unique combination of functional groups that provide it with distinct chemical and biological properties. The presence of the BOC group offers protection during synthesis, allowing for more complex chemical modifications.
Eigenschaften
Molekularformel |
C19H34N2O8 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;tert-butyl (2S)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12H,6-11,16H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m0./s1 |
InChI-Schlüssel |
RRYRIZUHIYXNAW-GYDOPSIJSA-N |
Isomerische SMILES |
CCOC1(CCN([C@@H](C1)CN)C(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


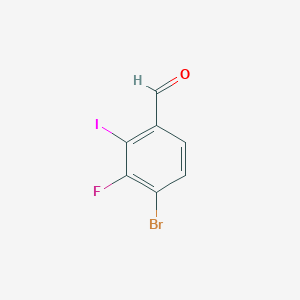
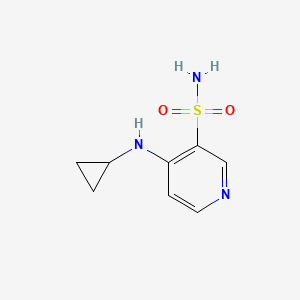
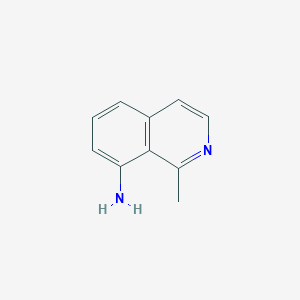
![12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)

![8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15201222.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15201227.png)

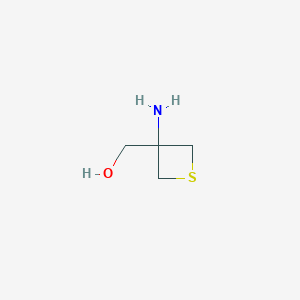

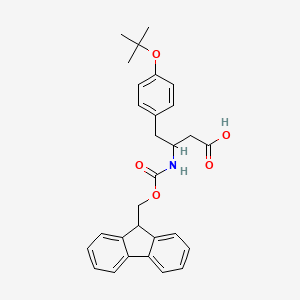

![3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B15201263.png)
![7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine](/img/structure/B15201265.png)
